N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide
Description
Molecular Formula: C₂₃H₃₁N₃O₆S
Molecular Weight: 477.576 g/mol
Key Structural Features:
- Piperidine-4-carboxamide backbone: Provides a rigid scaffold for receptor interactions.
- (4-Methoxyphenyl)sulfonyl group: Enhances solubility and modulates electronic properties.
- Stereocenter at C2: Confers chiral specificity, critical for biological activity .
This compound is characterized by its hybrid structure combining sulfonamide, carboxamide, and heterocyclic moieties, which are common in pharmaceuticals targeting proteases, GPCRs, or ion channels .
Properties
Molecular Formula |
C23H31N3O6S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[(2S)-1-(furan-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H31N3O6S/c1-16(2)21(23(28)24-15-19-5-4-14-32-19)25-22(27)17-10-12-26(13-11-17)33(29,30)20-8-6-18(31-3)7-9-20/h4-9,14,16-17,21H,10-13,15H2,1-3H3,(H,24,28)(H,25,27)/t21-/m0/s1 |
InChI Key |
SUJSACNQAMPYGF-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan-2-ylmethyl group, and the attachment of the methoxyphenylsulfonyl group. Common reagents used in these reactions include furan-2-ylmethylamine, 4-methoxybenzenesulfonyl chloride, and various coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, amines, and substituted phenyl compounds.
Scientific Research Applications
N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Sulfonyl Groups
Table 1: Sulfonyl Group Variations
Analysis :
Analogs with Alternative Heterocyclic Moieties
Table 2: Heterocyclic Modifications
Analysis :
Piperidine Derivatives with Carboxamide Modifications
Table 3: Carboxamide Variations
Key Research Findings and Implications
- Receptor Selectivity : The target compound’s sulfonyl and carboxamide groups likely direct it toward GPCRs or serine proteases, similar to LAS-251 (4% higher Family A GPCR affinity) .
- Metabolic Considerations : The furan ring may reduce CYP450-mediated metabolism compared to phenyl-containing analogs, improving pharmacokinetics .
- Therapeutic Potential: Structural alignment with antiplatelet () and antihypertensive () derivatives suggests unexplored applications in cardiovascular disease.
Biological Activity
The compound N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, including antioxidant and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Antioxidant Activity
-
Anticancer Activity
- The anticancer properties have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The tested compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a potential for selective targeting of certain cancer types .
-
Mechanisms of Action
- The mechanism by which these compounds exert their effects may involve the modulation of oxidative stress pathways and inhibition of cell proliferation in cancer cells. Studies have suggested that compounds with similar structures can induce apoptosis and disrupt cell cycle progression in cancerous cells .
Case Studies
Several studies have highlighted the biological activity of this compound and its analogs:
- Study on Antioxidant Properties
- Anticancer Efficacy Assessment
-
Molecular Docking Studies
- Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the structural features of the compound facilitate strong interactions with target proteins involved in cancer progression and oxidative stress response .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
